molecular formula C25H29N5O3 B2802546 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797267-32-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

カタログ番号 B2802546
CAS番号: 1797267-32-3
分子量: 447.539
InChIキー: UGAQIYYCHGJRDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity and Docking Studies

One of the primary research focuses on derivatives similar to the specified compound involves their synthesis and evaluation for anticancer activities. Studies have shown that certain synthesized compounds exhibit significant in vitro anticancer activity against various human cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. These compounds, characterized by their benzimidazole and piperazine structures, demonstrated their effectiveness by reducing cell viability, with some exhibiting higher activity than standard anticancer drugs like doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting their potential as therapeutic agents against cancer (Lingaiah Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

Research on derivatives with structural similarities has led to the identification of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target in the treatment of diseases associated with ACAT-1 overexpression. By modifying the compound's structure to enhance aqueous solubility and oral absorption, a clinical candidate named K-604 was developed. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

The compound's framework has been utilized to create novel benzodiazepines with benzimidazole, benzothiazole, and indole moieties. These synthesized compounds were tested for their antimicrobial activities against a range of bacteria and fungi, as well as for their antioxidant properties. Some of these compounds showed potent antimicrobial activity and excellent antioxidant activity, indicating their potential as new therapeutic agents for treating infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).

Anthelmintic Activity

Another area of application involves the synthesis of novel compounds with a 1,2,4-triazole moiety clubbed with a benzimidazole ring, which were tested for their anthelmintic activity. These compounds exhibited significant efficacy against Pheretima posthumous, comparing favorably with standard drugs like Albendazole and Piperazine. This research opens new avenues for developing effective treatments against parasitic worm infections (P. S. Kumar et al., 2014).

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c31-24(27-17-20-6-7-22-23(16-20)33-19-32-22)18-29-12-10-28(11-13-29)14-15-30-9-8-26-25(30)21-4-2-1-3-5-21/h1-9,16H,10-15,17-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQIYYCHGJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。